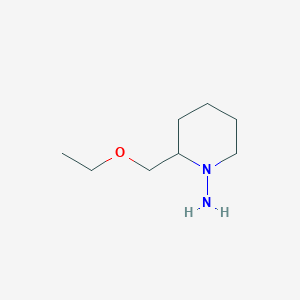

2-(Ethoxymethyl)piperidin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-11-7-8-5-3-4-6-10(8)9/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLNTEDCTHVPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 Ethoxymethyl Piperidin 1 Amine

Reactions at the Primary Amine Functionality (–NH2)

The primary amine group (–NH2) attached to the piperidine (B6355638) ring is a key site for a variety of chemical reactions. Its nucleophilic nature drives many of its characteristic transformations.

Nucleophilic Acyl Substitutions (e.g., Amidation)

The primary amine of 2-(Ethoxymethyl)piperidin-1-amine can readily undergo nucleophilic acyl substitution with various acylating agents, such as acid chlorides, anhydrides, and esters, to form stable amide derivatives. researchgate.netsigmaaldrich.com This reaction is fundamental in peptide synthesis and the creation of various pharmacologically relevant compounds. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Reaction with Acid Chlorides: In the presence of a base to neutralize the HCl byproduct, this compound reacts with acid chlorides to yield the corresponding N-acylated piperidine.

Reaction with Anhydrides: The reaction with acid anhydrides proceeds similarly, with a carboxylate ion as the leaving group.

Reaction with Esters: Amidation with esters is typically slower and may require heating or catalysis.

| Acylating Agent | Product | Conditions |

| Acetyl Chloride | N-(2-(Ethoxymethyl)piperidin-1-yl)acetamide | Base (e.g., triethylamine), aprotic solvent |

| Acetic Anhydride | N-(2-(Ethoxymethyl)piperidin-1-yl)acetamide | Typically neat or in a polar solvent |

| Ethyl Acetate | N-(2-(Ethoxymethyl)piperidin-1-yl)acetamide | Heat, possible catalyst |

Alkylation Reactions

The primary amine can be alkylated by reacting with alkyl halides. This reaction can proceed to give mono-, di-, or even tri-alkylated products (quaternary ammonium (B1175870) salts), depending on the reaction conditions and the stoichiometry of the alkylating agent. The reaction follows an SN2 mechanism where the amine acts as the nucleophile. rsc.org

Mono-alkylation: Using a 1:1 molar ratio of the amine to the alkylating agent can favor the formation of the secondary amine.

Poly-alkylation: The use of excess alkylating agent will lead to the formation of the tertiary amine and the quaternary ammonium salt.

| Alkylating Agent | Product (Major) | Conditions |

| Methyl Iodide (1 eq.) | 2-(Ethoxymethyl)-N-methylpiperidin-1-amine | Polar aprotic solvent |

| Methyl Iodide (excess) | 2-(Ethoxymethyl)-N,N-dimethylpiperidin-1-amine | Excess alkylating agent |

| Benzyl Bromide | N-Benzyl-2-(ethoxymethyl)piperidin-1-amine | Base, solvent |

Reactions with Carbonyl Compounds (e.g., Imine Formation)

This compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comyoutube.com The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water. youtube.com

| Carbonyl Compound | Product | Conditions |

| Acetone | 2-(Ethoxymethyl)-N-(propan-2-ylidene)piperidin-1-amine | Acid catalyst (e.g., TsOH), removal of water |

| Benzaldehyde | N-Benzylidene-2-(ethoxymethyl)piperidin-1-amine | Acid catalyst, azeotropic distillation |

Formation of Hydrazones and Related Derivatives

As a substituted hydrazine (B178648), this compound can react with aldehydes and ketones to form hydrazones. researchgate.netyoutube.com This reaction is analogous to imine formation and is a reliable method for the characterization and derivatization of carbonyl compounds. libretexts.org The resulting hydrazones can be more stable than the corresponding imines. youtube.com The reaction of this compound with a carbonyl compound yields a product with a C=N-N bond system. nih.govbenthamopen.com

| Carbonyl Compound | Product |

| Cyclohexanone | 1-(2-(Ethoxymethyl)piperidin-1-yl)-1-cyclohexylidenehydrazine |

| 4-Chlorobenzaldehyde | 1-((4-chlorophenyl)methylene)-2-(2-(ethoxymethyl)piperidin-1-yl)hydrazine |

Oxidation and Reduction Processes

The primary amine functionality can be subject to both oxidation and reduction, although these reactions are less common for this specific compound in typical synthetic applications.

Oxidation: Strong oxidizing agents can potentially oxidize the primary amine to various nitrogen-containing functional groups, though this can often lead to complex product mixtures.

Reduction: While the primary amine itself is already in a reduced state, the term "reduction" in this context might refer to reductive amination, where an imine or hydrazone formed from this compound is subsequently reduced to a secondary amine or hydrazine derivative. youtube.com

Reactions Involving the Ethoxymethyl Ether Moiety

The ethoxymethyl ether group (–CH2OCH2CH3) is generally stable under many reaction conditions used to modify the primary amine. However, it can undergo cleavage under strongly acidic conditions. youtube.com This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide or other nucleophile, leading to the cleavage of the C-O bond. youtube.comacs.org

| Reagent | Product | Conditions |

| Strong Acid (e.g., HBr, HI) | (1-Aminopiperidin-2-yl)methanol | Concentrated acid, heat |

Cleavage Reactions of Alkyl Ethers

The ethoxymethyl group in this compound features an ether linkage that can be susceptible to cleavage under specific reaction conditions. Ether cleavage reactions are fundamental transformations in organic synthesis, often employed for deprotection or functional group interconversion.

In the context of this compound, the cleavage of the ethoxymethyl ether would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion, leading to the formation of 2-(hydroxymethyl)piperidin-1-amine and an ethyl halide. The general mechanism for acid-catalyzed ether cleavage is depicted below:

General Reaction Scheme for Acid-Catalyzed Ether Cleavage

R-O-R' + HX → R-OH + R'-X

Where R and R' are alkyl or aryl groups and X is a halide.

Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including cyclic ethers like tetrahydrofuran (B95107) and linear ethers. nih.gov This enzymatic approach operates via a proposed hydrogen abstraction and oxygen rebound mechanism, leading to the formation of a hemiacetal which subsequently hydrolyzes. nih.gov While not specifically documented for this compound, such biocatalytic methods represent a potential mild alternative for ether cleavage.

Table 1: Examples of Ether Cleavage Reactions and Products

| Starting Material | Reagent(s) | Product(s) |

|---|---|---|

| Methyl t-butyl ether | Fungal Peroxygenase/H₂O₂ | Formaldehyde, t-butanol nih.gov |

| Tetrahydrofuran | Fungal Peroxygenase/H₂O₂ | 4-hydroxybutanal nih.gov |

Participation in Coordination Chemistry (e.g., Ligand Synthesis)

The nitrogen atoms in this compound, both the endocyclic piperidine nitrogen and the exocyclic primary amine nitrogen, possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal ions. The synthesis of metal complexes with piperidine-containing ligands is an active area of research due to their applications in catalysis and materials science. rsc.orgrsc.orgmdpi.com

The coordination behavior of this compound would depend on the metal center, the reaction conditions, and the steric and electronic properties of the ligand. It could potentially act as a monodentate ligand through either nitrogen atom or as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.

For instance, 1-(2-Aminoethyl)piperidine, a structurally related compound, reacts with 3-methoxysalicylaldehyde to form a tridentate Schiff base ligand. sigmaaldrich.com It has also been used in the synthesis of nickel complexes. sigmaaldrich.com Similarly, various piperidine and piperazine (B1678402) analogs have been shown to participate in zinc(II)-mediated formation of amidines, where the piperidine nitrogen acts as a nucleophile. rsc.orgrsc.org The synthesis of σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold further highlights the versatility of substituted piperidines in forming complexes with biological targets. d-nb.infonih.gov

Table 2: Examples of Piperidine Derivatives in Coordination Chemistry

| Piperidine Derivative | Metal/Reagent | Application/Product |

|---|---|---|

| 1-(2-Aminoethyl)piperidine | 3-Methoxy salicylaldehyde | Tridentate Schiff base ligand formation sigmaaldrich.com |

| 1-(2-Aminoethyl)piperidine | Nickel salts | Synthesis of nickel complexes sigmaaldrich.com |

| Piperidine/Piperazine analogs | Zn(II) | Formation of amidine complexes rsc.orgrsc.org |

Reactivity of the Piperidine Ring System

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, and its reactivity has been extensively studied. nih.govnih.gov

α-Functionalization and Ring Substitutions

The carbon atom alpha to the piperidine nitrogen (the C2 and C6 positions) is susceptible to functionalization. The presence of the nitrogen atom influences the reactivity of these positions, making them amenable to various transformations.

Photoredox catalysis has emerged as a powerful tool for the α-C–H arylation of piperidine derivatives. nih.govacs.orgchemrxiv.org This method allows for the direct formation of a carbon-carbon bond at the α-position, providing access to highly substituted piperidines with high diastereoselectivity. nih.govacs.orgchemrxiv.org Other strategies for α-functionalization include lithiation followed by cross-coupling, transition metal-catalyzed C-H activation, and the use of directing groups. researchgate.netnih.gov

For this compound, α-functionalization could occur at the C6 position. The existing substituent at C2 would likely influence the regioselectivity and stereoselectivity of such reactions.

Conformational Dynamics and Their Influence on Reactivity

The piperidine ring typically adopts a chair conformation, similar to cyclohexane. nih.govacs.org Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these conformers can significantly impact the molecule's reactivity.

The conformational preference of substituents is influenced by steric and electronic factors. nih.gov For this compound, both the ethoxymethyl group at C2 and the amino group at N1 will influence the conformational equilibrium of the ring. The N-amino group introduces the possibility of nitrogen inversion, which has a lower energy barrier than ring inversion. youtube.com

The relative orientation of the substituents in the preferred conformation will dictate their accessibility to reagents and influence the stereochemical outcome of reactions. For example, in α-functionalization reactions, the incoming group may preferentially attack from the less sterically hindered face of the molecule. nih.govacs.org

Table 3: Conformational Preferences in Substituted Piperidines

| Substituent (at C4) | Conformer Preference | Notes |

|---|---|---|

| Me, Phenyl | Equatorial | Similar to analogous cyclohexanes. nih.gov |

Ring Opening and Rearrangement Reactions

The piperidine ring can undergo cleavage or rearrangement under specific conditions, leading to the formation of acyclic or different heterocyclic structures.

Ring-opening reactions of piperidine derivatives can be achieved through various methods, including photooxidation and reactions with chloroformates. researchgate.net For example, N-arylamino-1-piperidines can be selectively converted to acyclic aminoaldehydes or amino-dialkylacetals under mild photooxidation conditions. researchgate.net

Rearrangement reactions of the piperidine ring are also known. acs.org These transformations often proceed through strained intermediates or involve skeletal reorganization to form more stable products. For instance, oxidative ring cleavage of unsaturated cyclic β-aminocarboxylates followed by ring-closing can lead to ring expansion and the formation of piperidine derivatives. nih.gov While specific ring-opening or rearrangement reactions of this compound have not been reported, the principles governing these transformations in other piperidine systems would be applicable.

Structural Elucidation and Theoretical Investigations of 2 Ethoxymethyl Piperidin 1 Amine

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides a powerful lens for examining molecular structures and properties. Through the use of quantum chemical calculations, a detailed understanding of the geometric and electronic characteristics of 2-(Ethoxymethyl)piperidin-1-amine can be achieved. These theoretical investigations are invaluable for predicting the behavior and reactivity of novel compounds.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely applied tool in the study of piperidine (B6355638) derivatives for the prediction of various properties, including optimized geometry and electronic structure. rsc.orgtandfonline.com By applying a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the equilibrium geometry of this compound can be determined by finding the minimum energy conformation. rsc.org This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length (Å) | C2-C3 | 1.54 |

| N1-C2 | 1.47 | |

| N1-N(amine) | 1.45 | |

| C2-C(ethoxymethyl) | 1.53 | |

| C(ethoxymethyl)-O | 1.43 | |

| O-C(ethyl) | 1.42 | |

| Bond Angle ( °) | C6-N1-C2 | 111.5 |

| N1-C2-C3 | 110.8 | |

| N1-C2-C(ethoxymethyl) | 112.1 | |

| C2-C(ethoxymethyl)-O | 109.5 | |

| Dihedral Angle ( °) | C6-N1-C2-C3 | -55.2 |

| N1-C2-C(ethoxymethyl)-O | 60.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Landscapes

The piperidine ring is known for its conformational flexibility, primarily adopting chair and boat conformations. youtube.comyoutube.com For this compound, the orientation of the ethoxymethyl and amine substituents will significantly influence the conformational preferences. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the corresponding energies to map out the potential energy surface. nih.govnih.gov This analysis helps in identifying the most stable conformers and the energy barriers between them. The relative energies of different conformers, such as the chair conformation with the substituent in an axial versus an equatorial position, can be determined. youtube.com

Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Hypothetical Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | +2.5 |

| Twist-Boat | - | +5.8 |

| Boat | - | +7.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap points to higher reactivity. rsc.org For this compound, the HOMO is likely to be localized on the lone pairs of the nitrogen atoms, making these sites susceptible to electrophilic attack. The LUMO would be distributed over the antibonding orbitals of the C-N and C-C bonds.

Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | -8.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.org It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. researchgate.net Conversely, areas of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. In this compound, the MESP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, indicating these are the primary sites for interaction with electrophiles. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding. rsc.orgwikipedia.org ELF measures the probability of finding an electron in the vicinity of a reference electron. wikipedia.orgtaylorandfrancis.com High ELF values (approaching 1) are indicative of covalent bonds and lone pairs, while lower values suggest delocalized electrons. researchgate.net LOL, a related function, also helps in visualizing and distinguishing different types of chemical bonds. researchgate.net For this compound, ELF and LOL analyses would clearly delineate the core electrons of each atom, the covalent C-C, C-N, C-O, and C-H bonds, and the lone pair electrons on the nitrogen and oxygen atoms.

Spectroscopic Characterization Methodologies (General Principles without specific data)

The structural elucidation of this compound would be further confirmed through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the connectivity of the molecule. Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C-O stretching vibrations. Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are critical for assigning the specific positions of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the presence of electronegative nitrogen and oxygen atoms.

The ethoxymethyl group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) due to spin-spin coupling. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen atom and the ethoxymethyl substituent. The protons of the aminic group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Each carbon atom in this compound is expected to produce a unique signal. The carbon of the ethoxymethyl group attached to the oxygen will be shifted downfield. The carbons of the piperidine ring will resonate in the aliphatic region, with the carbon atom at position 2, being attached to the ethoxymethyl group, showing a significant downfield shift compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (ethoxymethyl) | 3.4 - 3.6 (quartet) | 65 - 70 |

| -CH₃ (ethoxymethyl) | 1.1 - 1.3 (triplet) | 14 - 16 |

| Piperidine C2-H | 2.8 - 3.2 (multiplet) | 60 - 65 |

| Piperidine Ring -CH₂- | 1.2 - 1.8 (multiplets) | 20 - 30 |

| -NH₂ | 2.5 - 4.0 (broad singlet) | - |

| Piperidine C6-H | 2.5 - 2.9 (multiplet) | 45 - 50 |

Note: Predicted values are based on the analysis of similar piperidine derivatives and general NMR principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to display several characteristic absorption bands. The presence of the primary amine (-NH₂) group will be indicated by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (piperidine ring and ethoxymethyl group) will appear in the range of 2850-3000 cm⁻¹. A prominent C-O stretching band, characteristic of the ether linkage in the ethoxymethyl group, is expected around 1080-1150 cm⁻¹. The N-H bending vibration may also be observed around 1590-1650 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Ether (-C-O-C-) | C-O Stretch | 1080 - 1150 |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 |

Note: These are predicted absorption ranges and the exact peak positions can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of its fragmentation pattern.

The molecular weight of this compound (C₈H₁₈N₂O) is 158.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158.

The fragmentation of this compound would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation mechanism for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of an ethyl radical or the ethoxymethyl side chain. The fragmentation of piperidine alkaloids often involves the loss of side chains. nih.gov Another likely fragmentation would be the loss of the amino group (-NH₂) or the ethoxy group (-OCH₂CH₃). The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

| 158 | [C₈H₁₈N₂O]⁺ | Molecular Ion |

| 143 | [C₇H₁₅N₂O]⁺ | CH₃ |

| 129 | [C₇H₁₅N₂]⁺ | OCH₂CH₃ |

| 113 | [C₆H₁₃N₂]⁺ | CH₂OCH₂CH₃ |

| 98 | [C₅H₁₀N₂]⁺ | C₄H₁₀O |

| 84 | [C₅H₁₀N]⁺ | C₃H₈NO |

Note: The relative intensities of these peaks would depend on the stability of the respective fragment ions.

Role and Applications of 2 Ethoxymethyl Piperidin 1 Amine As a Chemical Intermediate

As a Precursor for N-Heterocyclic Compounds

The strategic placement of reactive functional groups in 2-(Ethoxymethyl)piperidin-1-amine makes it an ideal starting point for the synthesis of more complex heterocyclic structures, particularly fused and spirocyclic systems, which are highly valued in medicinal chemistry. mdpi.comwhiterose.ac.uk

Construction of Fused Ring Systems

The 1-amino group of this compound is a key functional handle for constructing fused heterocyclic systems. This hydrazinyl moiety can react with 1,3-dicarbonyl compounds or their equivalents to forge new rings onto the piperidine (B6355638) scaffold. For instance, condensation with a β-ketoester could yield a pyrazolidinone ring fused to the piperidine. Subsequent modifications, such as oxidation, could lead to the formation of pyrazolo[1,2-a]piperidine derivatives.

Furthermore, oxidative cyclization is a powerful method for creating fused benzimidazoles from o-cycloamino-substituted anilines. nih.gov A similar strategy could be envisioned where the N-amino group of this compound is first transformed into an aniline (B41778) derivative, which could then undergo intramolecular cyclization to form a tetrahydropyrido[1,2-a]benzimidazole structure. nih.gov The ethoxymethyl group at the 2-position can influence the stereochemical outcome of these cyclizations and can be further functionalized in the final fused product.

Synthesis of Spirocyclic Structures

Spirocyclic piperidines, or spiropiperidines, are three-dimensional structures that have gained significant attention in drug discovery programs for their ability to explore new chemical space. whiterose.ac.uk The synthesis of these compounds can be broadly categorized into two strategies: forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a pre-existing carbocycle or heterocycle. whiterose.ac.uk

This compound is well-suited for the first approach. The piperidine ring can serve as the anchor upon which a new ring is built to create a spiro-center at C2. Methodologies such as intramolecular 1,3-dipolar cycloadditions or reductive cyclizations could be employed. whiterose.ac.uk For example, the N-amino group could be converted into a nitrone, which could then undergo a [3+2] cycloaddition with an appropriately placed alkene tethered to the C2 side-chain (after modification of the ethoxymethyl group). This would generate a novel 2-spiropiperidine. whiterose.ac.uk Alternatively, dearomatizing intramolecular diamination of phenols has been shown to produce complex spirotricyclic systems containing a 1,2-diaminocyclohexane motif, suggesting a pathway for creating highly functionalized spiro-compounds. whiterose.ac.uk

| Target Structure | Synthetic Strategy | Key Reaction | Potential Role of this compound |

|---|---|---|---|

| Fused Pyrazole | Condensation/Cyclization | Reaction with β-dicarbonyls | Provides N-amino group for ring formation |

| Fused Benzimidazole | Oxidative Cyclization | Intramolecular C-H amination | Serves as precursor to an o-diamino aromatic system |

| 2-Spiropiperidine | Intramolecular Cycloaddition | 1,3-Dipolar Cycloaddition | Core piperidine scaffold with functional handles for tethering |

| Spiro-diamine | Dearomatization/Aza-Michael | Oxidative diamination | Precursor with nucleophilic nitrogen for intramolecular attack |

In the Development of Complex Molecular Architectures

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger, more complex structure. nih.gov With its multiple functional groups, this compound is a prime example of such a building block, offering several points for modification and connection.

Building Block in Multistep Organic Syntheses

In a multistep synthesis, the differential reactivity of the functional groups in this compound can be exploited. The primary amine of the hydrazinyl moiety is generally more nucleophilic than the adjacent tertiary amine within the ring. This allows for selective reactions, such as the formation of hydrazones with aldehydes or ketones. The ethoxymethyl group at the C2 position introduces a flexible, lipophilic side chain that can be carried through several synthetic steps or cleaved (e.g., using a Lewis acid like BBr₃) to reveal a primary alcohol (hydroxymethyl group) for further functionalization, such as oxidation or esterification.

Reductive amination is a common method for synthesizing N-substituted piperidines. researchgate.net In a reverse sense, the amino groups of the title compound can be used as nucleophiles in alkylation or acylation reactions to build more elaborate molecular frameworks. researchgate.netnih.gov

Incorporation into Polycyclic Systems

The synthesis of polycyclic systems often relies on intramolecular reactions that form multiple rings in a single cascade. The structure of this compound is conducive to such transformations. For instance, radical cyclizations of haloalkynes or 1,6-enynes are effective methods for creating substituted piperidines and can be adapted to form bicyclic or more complex polycyclic systems. mdpi.com By introducing an unsaturated moiety into the N-amino group or the C2-side chain, intramolecular radical cyclization could be initiated to form a new ring.

Ring-closing metathesis (RCM) is another powerful tool for synthesizing cyclic structures. nih.gov An alkene could be introduced at the N-amino position and another at the end of the C2-side chain (after extension), setting the stage for an RCM reaction that would form a large macrocyclic ring fused to the piperidine, creating a polycyclic system.

In Catalysis and Ligand Design

Chiral piperidine-containing ligands play a crucial role in asymmetric catalysis. Although this compound is typically supplied as a racemate, it could be resolved into its individual enantiomers. Each enantiomer has the potential to serve as a chiral ligand for transition metal catalysts.

The molecule possesses three potential coordination sites for a metal: the two nitrogen atoms of the hydrazinyl group and the oxygen atom of the ether linkage. This makes it a potential tridentate N,N,O-ligand. Such ligands can form stable chelate complexes with various transition metals, which are central to many catalytic processes. For example, piperidine derivatives are used in ligands for catalysts that perform hydrogenations, C-C bond formations, and other stereoselective transformations. organic-chemistry.org The ethoxymethyl group's steric and electronic properties could influence the catalytic activity and enantioselectivity of a metal complex derived from it. The development of σ₁ receptor ligands has utilized piperidine scaffolds to create molecules with specific binding properties, demonstrating the tunability of such structures for interaction with biological targets. nih.gov This principle of molecular recognition is also fundamental to ligand design for catalysis.

| Functional Group | Potential Reactions | Synthetic Application |

|---|---|---|

| 1-Amino (Hydrazinyl) | Hydrazone formation, Acylation, Alkylation, Cyclocondensation | Precursor for fused rings, Linker in complex molecules |

| 2-(Ethoxymethyl) | Ether cleavage (to alcohol), Functional group interconversion | Enables further functionalization, Modulates solubility |

| Piperidine Ring Nitrogen | Coordination to metals, Quarternization | Core of chiral ligands, Formation of ionic liquids |

As a Chiral Ligand Precursor for Asymmetric Catalysis

The development of chiral ligands is crucial for the advancement of asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The inherent chirality of this compound makes it an attractive scaffold for the design of novel chiral ligands. The presence of the N-amino group and the ether oxygen allows for further derivatization to create bidentate or multidentate ligands capable of coordinating with metal centers.

While direct studies on this compound as a ligand precursor are not extensively documented, the principles of asymmetric synthesis using chiral piperidine derivatives are well-established. For instance, the asymmetric synthesis of piperidines can be achieved with high enantioselectivity through methods like catalytic hydrogenation. These enantioenriched piperidines can then be transformed into valuable chiral ligands for various catalytic reactions. The synthesis of enantioenriched 2-alkyl piperidine derivatives through the asymmetric reduction of pyridinium (B92312) salts highlights the potential to access chiral building blocks like the title compound fudutsinma.edu.ng.

The general strategy involves the coordination of the chiral ligand to a metal center, creating a chiral catalytic environment that directs the stereochemical outcome of a reaction. The steric and electronic properties of the substituents on the piperidine ring play a critical role in the efficacy and selectivity of the resulting catalyst. The ethoxymethyl group in this compound can influence the conformational rigidity of the ligand-metal complex, which is a key factor in achieving high enantioselectivity. Furthermore, chiral α-aminophosphonates have been successfully employed as ligands in copper-catalyzed asymmetric oxidative coupling reactions, demonstrating the utility of amine-based chiral ligands in catalysis fudutsinma.edu.ng. The N-amino group of this compound could be similarly functionalized to create analogous phosphonate (B1237965) or other coordinating moieties.

Application in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Chiral amines and their derivatives are a prominent class of organocatalysts. The N-amino group of this compound can be readily converted into various functional groups, such as ureas, thioureas, or squaramides, which are known to act as hydrogen-bond donors in bifunctional organocatalysts.

A well-established approach involves the derivatization of chiral diamines to create catalysts that can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. For example, an L-proline-derived guanidine-amide has been shown to be an efficient catalyst for [4+2] cycloaddition reactions acs.org. Similarly, the N-amino group of this compound could be transformed into a guanidinium (B1211019) group or other hydrogen-bonding motifs.

The synthesis of polysubstituted piperidines and tetrahydropyrans has been achieved through organocatalytic domino Michael addition/aminalization processes, showcasing the utility of chiral amine catalysts in constructing complex heterocyclic systems with high enantioselectivity researchgate.net. The chiral backbone of this compound could provide the necessary stereochemical control in such transformations. The development of a continuous organocatalytic flow synthesis of oxazolidinones using an immobilized base catalyst further illustrates the potential for applying piperidine-like structures in efficient and sustainable catalytic processes researchgate.net.

Role in Metal Complexation

The N-amino group and the ether oxygen of the ethoxymethyl group in this compound provide two potential coordination sites, making it a bidentate ligand for metal ions. The ability of piperidine derivatives to form stable complexes with a variety of transition metals is well-documented.

The coordination of piperidine-based ligands to metal centers can lead to the formation of complexes with interesting structural and electronic properties. For example, copper(II) complexes with Schiff base ligands derived from piperidine have been synthesized and characterized whiterose.ac.uk. These complexes often exhibit specific geometries, such as square planar or octahedral, depending on the nature of the metal ion and the other ligands present in the coordination sphere. The synthesis of metal-salophen complexes with piperidine substituents has been achieved, and their DNA binding properties have been investigated, indicating potential applications in medicinal chemistry whiterose.ac.uk.

Potential in Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)

Functionalized piperidines are valuable building blocks in materials science due to their ability to introduce specific properties into polymers and supramolecular assemblies. The N-amino group of this compound is a key feature that allows for its incorporation into larger molecular architectures.

In polymer chemistry, amino-functionalized monomers can be polymerized to create polymers with pendant amino groups. These amino groups can serve as sites for further functionalization, for instance, by attaching bioactive molecules, cross-linkers, or other functional moieties. The synthesis of amino-functionalized polyesters via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides is a prime example of how amino groups can be incorporated into polymer backbones. While not directly involving piperidine, this demonstrates a relevant synthetic strategy. The use of amino-end-capped poly(2-oxazoline)s, prepared using an N-Boc-amino-piperidine terminating agent, highlights how piperidine derivatives can be used to control polymer architecture.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the context of 2-(Ethoxymethyl)piperidin-1-amine synthesis, researchers are exploring several avenues to develop more sustainable processes. These include the use of renewable starting materials, safer solvents, and catalytic methods to reduce waste and energy consumption.

One promising approach involves the use of bio-renewable feedstocks. For instance, the synthesis of related piperidine (B6355638) structures, such as 2-aminomethylpiperidine, has been achieved from bio-renewable 2,5-bis(aminomethyl)furan (B21128). rsc.org This highlights the potential for developing greener routes to piperidine derivatives. The application of green chemistry principles, such as those outlined in solid-phase peptide synthesis (SPPS), which aim to reduce solvent consumption, can also be adapted for the synthesis of piperidine-containing compounds. peptide.com The development of efficient, green chemistry approaches for synthesizing N-substituted piperidones and piperidines is an active area of research. sciencemadness.org

| Green Chemistry Principle | Application in Piperidine Synthesis |

| Use of Renewable Feedstocks | Synthesis from bio-derived materials like 2,5-bis(aminomethyl)furan rsc.org |

| Safer Solvents | Reduction of hazardous solvent use, similar to advancements in SPPS peptide.com |

| Catalysis | Development of catalytic routes to improve efficiency and reduce waste |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis methods, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis of this compound and its derivatives is a key area of future research. Continuous processes are a major target for iterative processes like peptide synthesis, and these innovations can be applied to other areas of organic synthesis. unibo.it

The use of microreactors and other continuous flow technologies can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Computational Design and Prediction of Novel Reactivity

Computational chemistry and molecular modeling are powerful tools for designing new synthetic routes and predicting the reactivity of molecules. In the context of this compound, computational methods can be used to:

Predict Reaction Outcomes: By simulating reaction pathways, chemists can predict the most likely products and identify potential side reactions.

Optimize Reaction Conditions: Computational models can help in identifying the optimal temperature, pressure, and catalyst for a given reaction, reducing the need for extensive experimental screening.

Design Novel Derivatives: In silico design allows for the exploration of a vast chemical space to identify new derivatives of this compound with desired properties.

For example, computational studies can be employed to understand the mechanism of reactions such as the photochemical method for obtaining bicyclic piperidinones, which can be converted to piperidines. mdpi.com

Integration with Artificial Intelligence in Synthetic Route Planning

The integration of AI in synthetic planning can:

Enhance Retrosynthetic Analysis: ML algorithms can improve the accuracy and efficiency of predicting the precursor molecules for a target compound. iscientific.org

Optimize Synthetic Routes: AI can suggest the most efficient and cost-effective synthetic pathways by considering factors such as reaction yield, cost of starting materials, and ease of execution. mit.edu

Accelerate Drug Discovery: By streamlining the synthesis planning process, AI can reduce the time and cost associated with developing new pharmaceutical agents. iscientific.org

The development of hybrid CASP applications that combine data-driven techniques with established retrosynthesis knowledge is an active area of research. chemrxiv.orgnih.gov

| Technology | Application in Synthesis of this compound |

| Flow Chemistry | Enables safer, more efficient, and scalable continuous production. unibo.it |

| Computational Design | Predicts reactivity and guides the design of novel synthetic pathways. mdpi.com |

| Artificial Intelligence | Proposes innovative and optimized synthetic routes through computer-aided synthesis planning. iscientific.orgresearchgate.netchemrxiv.orgnih.govmit.edu |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-(Ethoxymethyl)piperidin-1-amine?

- Methodology : The compound can be synthesized via deprotection of a dibenzyl-protected precursor. For example, in analogous syntheses (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), hydrogenolysis or catalytic debenzylation is used to remove benzyl groups, followed by ethoxymethylation via nucleophilic substitution. Key steps include:

- Deprotection : Use of hydrogen gas and palladium catalysts to cleave N-benzyl bonds.

- Ethoxymethyl introduction : Reaction with ethoxymethyl chloride under basic conditions (e.g., triethylamine).

- Validation : Confirm purity via mass spectrometry (MS; molecular ion peak at m/z corresponding to the molecular formula) and ¹H NMR (e.g., characteristic shifts for ethoxymethyl protons at δ ~3.4–3.6 ppm) .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodology :

- MS (ESI+) : Detects the molecular ion ([M + H]⁺) to confirm molecular weight. For example, related piperidine derivatives show peaks at m/z 198–238 .

- ¹H NMR : Identify functional groups via chemical shifts (e.g., ethoxymethyl protons at δ ~3.4–3.6 ppm, piperidine ring protons at δ ~1.2–2.8 ppm).

- Chromatography : Use prep-TLC or HPLC to isolate and verify purity (>95%) .

Q. How can reaction conditions be optimized for higher yields?

- Methodology :

- Solvent selection : Ethanol or acetonitrile enhances solubility of intermediates.

- Temperature : Elevated temperatures (e.g., 140°C in sealed tubes) improve reaction kinetics for amine alkylation .

- Catalysis : Triethylamine (TEA) as a base facilitates deprotonation and accelerates substitution reactions .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity or bioactivity of this compound?

- Methodology : Synthesize enantiomers (e.g., (R,R) vs. (S,S) configurations) via chiral precursors (e.g., resolved cyclohexane-1,4-diamines) and compare:

- Biological assays : Test enantiomers against targets (e.g., enzymes, receptors) to assess stereospecific activity.

- Computational modeling : Use docking simulations to predict binding affinities based on spatial orientation of the ethoxymethyl group .

Q. What strategies resolve contradictions in spectral data during synthesis?

- Methodology :

- Isotopic labeling : Use deuterated solvents to distinguish overlapping NMR signals.

- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in piperidine rings.

- Parallel synthesis : Compare results from multiple routes (e.g., benzyl vs. cyclopropylmethyl intermediates) to identify artifacts .

Q. How can this compound serve as a building block for drug discovery?

- Methodology :

- Functionalization : Introduce pharmacophores (e.g., fluorinated groups) via reductive amination or cross-coupling.

- SAR studies : Modify the ethoxymethyl group to evaluate its role in membrane permeability or target binding.

- In vitro screening : Test derivatives against disease-relevant assays (e.g., kinase inhibition, antimicrobial activity) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Purification : Replace prep-TLC with column chromatography or crystallization for larger batches.

- Process safety : Optimize exothermic reactions (e.g., alkylation) using flow chemistry.

- Quality control : Implement in-line MS/NMR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.